molecular formula C17H18N4O5S B2408489 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide CAS No. 2310011-62-0

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2408489
CAS No.: 2310011-62-0
M. Wt: 390.41
InChI Key: QUNBQDFUBPGECV-UHFFFAOYSA-N
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Description

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of the corresponding hydroxybenzamide. The sulfonyl piperazine moiety is then attached through a series of nucleophilic substitution reactions, often involving sulfonyl chlorides and piperazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl-substituted benzamide, while reduction of the carbonyl group in the piperazine moiety results in a hydroxyl-substituted piperazine derivative.

Scientific Research Applications

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is unique due to its combination of a methoxy-substituted benzamide core and a sulfonyl piperazine moiety. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other compounds with similar functional groups.

Properties

IUPAC Name

2-methoxy-5-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-26-14-6-5-12(10-13(14)17(18)23)27(24,25)20-8-9-21(16(22)11-20)15-4-2-3-7-19-15/h2-7,10H,8-9,11H2,1H3,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNBQDFUBPGECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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